molecular formula C9H9N5O B3399067 5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE CAS No. 103754-03-6

5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B3399067
CAS No.: 103754-03-6
M. Wt: 203.2 g/mol
InChI Key: XJRYKKQIVAFMND-UHFFFAOYSA-N
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Description

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 5-amino-1H-1,2,3-triazole-4-carboxamide with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a triazole ring and a phenylamino group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

IUPAC Name

5-anilino-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8(15)7-9(13-14-12-7)11-6-4-2-1-3-5-6/h1-5H,(H2,10,15)(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYKKQIVAFMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333728
Record name 1H-1,2,3-Triazole-4-carboxamide, 5-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103754-03-6
Record name 1H-1,2,3-Triazole-4-carboxamide, 5-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 2
5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 5
5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 6
5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

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